(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule featuring both oxadiazole and thiadiazole rings. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazides with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Reduced heterocycles and open-chain derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic rings are of particular interest due to their stability and electronic properties .
Biology
Biologically, compounds containing oxadiazole and thiadiazole rings have shown significant antimicrobial, antifungal, and antiviral activities . This makes them promising candidates for the development of new pharmaceuticals.
Medicine
In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities . Its ability to interact with various biological targets makes it a versatile molecule for drug development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its robust chemical structure .
Mechanism of Action
The mechanism of action of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are crucial for cell signaling and metabolism.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- (4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-ethyl-1,2,3-thiadiazol-5-yl)methanone
- (4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Uniqueness
Compared to similar compounds, (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone exhibits unique structural features that enhance its biological activity and stability. The presence of both isopropyl and propyl groups provides a balance of hydrophobic and hydrophilic properties, improving its interaction with biological membranes and targets .
This compound in various scientific and industrial fields, showcasing its potential for future research and application.
Properties
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-4-5-12-13(24-20-17-12)16(22)21-8-6-11(7-9-21)15-19-18-14(23-15)10(2)3/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAGFRUSEOUTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.